

Application Notes and Protocols for Utilizing AMP-PNP in Cytoskeletal Dynamics Research

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Compound of Interest

Compound Name: AMP-PNP

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Introduction

Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool for dissecting the intricate mechanisms of cytoskeletal dynamics. By binding to the nucleotide-binding sites of motor proteins and cytoskeletal monomers without being broken down, **AMP-PNP** effectively "freezes" these proteins in an ATP-bound-like state. This unique property allows researchers to trap and study transient intermediates in the mechanochemical cycles of motor proteins like kinesin and myosin, as well as to investigate the nucleotide-dependent steps of actin and microtubule polymerization. These application notes provide a comprehensive overview of the uses of **AMP-PNP** in cytoskeletal research, complete with detailed experimental protocols and quantitative data to guide your experimental design.

Mechanism of Action

AMP-PNP mimics the binding of ATP to ATPases, but the substitution of the β - γ bridging oxygen atom with an imido group (-NH-) renders the terminal phosphate bond resistant to enzymatic cleavage.^[1] This seemingly simple modification has profound effects on the function of cytoskeletal proteins:

- **Motor Proteins (Kinesin and Myosin):** For motor proteins, ATP binding and hydrolysis are tightly coupled to conformational changes that drive movement along cytoskeletal filaments.

AMP-PNP binding locks the motor protein in a state that typically exhibits strong affinity for its track (microtubules for kinesin, actin filaments for myosin).[2][3][4] This "rigor-like" state is crucial for structural studies and for elucidating the steps in the force-generation cycle.[5]

- **Actin and Tubulin:** The polymerization of actin and tubulin into filaments is also influenced by the nucleotide state of the monomers. While ATP hydrolysis is not strictly required for the polymerization of actin, it plays a key role in the dynamics and stability of the resulting filaments.[6][7] **AMP-PNP** can substitute for ATP in promoting polymerization, allowing for the study of filament structures and properties in a state that mimics the initial ATP-bound polymer.[6][7]

Applications in Cytoskeletal Dynamics Research

The unique properties of **AMP-PNP** have led to its widespread use in a variety of experimental applications:

- **Elucidating Motor Protein Mechanochemistry:** By trapping motor proteins in an ATP-bound state, **AMP-PNP** has been instrumental in defining the sequence of conformational changes that constitute the motor's power stroke.[5] It allows for the study of processivity, directionality, and the coordination between the motor domains of dimeric motors like kinesin.[2]
- **Structural Biology (Cryo-EM and X-ray Crystallography):** The ability of **AMP-PNP** to stabilize motor protein-filament complexes has been a boon for structural biologists.[8][9] By locking the complex in a specific conformation, high-resolution structures can be obtained, providing invaluable snapshots of the molecular interactions at different stages of the mechanochemical cycle.
- **In Vitro Motility Assays:** **AMP-PNP** is frequently used as a competitive inhibitor in motility assays to probe the role of ATP hydrolysis in movement. By observing the effect of varying **AMP-PNP** concentrations on motor velocity and processivity, researchers can extract kinetic parameters of the motor's cycle.[10][11]
- **Studying Filament Dynamics:** In studies of actin and microtubule polymerization, **AMP-PNP** allows for the separation of the effects of nucleotide binding from those of hydrolysis. This has been crucial in understanding how the nucleotide state of subunits influences polymerization kinetics, critical concentration, and filament stability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **AMP-PNP** to investigate the dynamics of kinesin, myosin, and actin.

Kinesin Motor Proteins

Parameter	Kinesin Type	Organism /Source	AMP-PNP Concentration	ATP Concentration	Observed Effect	Citation
Microtubule Gliding Velocity	Kinesin-1	0 - 1000 μ M	1 mM	Velocity decreased with increasing AMP-PNP. Half-maximal velocity at ~400 μ M.	[10][11]	
Mean Run Length (Long Runs)	Kinesin-1	0.2 mM	0.5 mM	558 \pm 39 nm	[2]	
3.0 mM	0.5 mM	62 \pm 7 nm	[2]			
Detachment Rate (One-headed kinesin)	Kinesin	1 mM	-	0.009 s ⁻¹	[3]	
2D On-Rate (kon2D)	Kinesin-1	2 mM	-	0.0041 \pm 0.0009 (motor/ μ m ²) ⁻¹ ·s ⁻¹	[12]	
2D Off-Rate (koff)	Kinesin-1	2 mM	-	~0 s ⁻¹	[12]	

Myosin Motor Proteins

Parameter	Myosin Type	Organism /Source	AMP-PNP Concentration	ATP Concentration	Observed Effect	Citation
Actin-activated S1-ATPase activity	Myosin Subfragment-1 (S1)	Rabbit Skeletal Muscle	-	-	F-actin-AMPPNP activated S1-ATPase as efficiently as F-actin-ADP.	[4]
Isometric Tension (Skinned Muscle Fibers)	Frog Sartorius Muscle	Saturating	-	~50% decrease in rigor tension.	[13]	
Working Stroke	Myosin	1 mM	-	No significant working stroke observed upon binding to actin.	[14]	
Dissociation Rate Constant from Acto-S1	Myosin S1	Variable	-	Second-order rate constant of 5.2 mM ⁻¹ ·s ⁻¹ .	[14]	

Actin Polymerization

Parameter	Nucleotide Bound to G-actin	Condition	Value	Citation
Rate of Polymerization	AMP-PNP	100 mM KCl	3 to 5 times faster than ADP-actin, similar to ATP-actin.	[6]
Critical Concentration (Gc)	AMP-PNP	100 mM KCl	0.8 μ M	[6]
ATP	100 mM KCl	0.7 μ M	[6]	
ADP	100 mM KCl	3.4 μ M	[6]	

Experimental Protocols

Protocol 1: In Vitro Microtubule Gliding Assay to Study Kinesin Inhibition by AMP-PNP

This protocol describes how to perform a microtubule gliding assay to observe the inhibitory effect of **AMP-PNP** on kinesin-1 motility.

Materials:

- Purified, active kinesin-1 motor protein
- Rhodamine-labeled, taxol-stabilized microtubules
- Microscope slides and coverslips
- Casein solution (e.g., 1 mg/mL in BRB80 buffer)
- BRB80 buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
- ATP stock solution (e.g., 100 mM)

- **AMP-PNP** stock solution (e.g., 100 mM)
- Motility buffer: BRB80 supplemented with 1 mM ATP, an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose), and varying concentrations of **AMP-PNP**.
- Fluorescence microscope with a temperature-controlled stage and a sensitive camera.

Procedure:

- Prepare Flow Cell: Construct a flow cell by affixing a coverslip to a microscope slide with double-sided tape, creating a small channel.
- Coat with Kinesin:
 - Introduce a solution of kinesin-1 (e.g., 5-10 $\mu\text{g/mL}$ in BRB80 with 0.2 mg/mL casein and 10 μM ATP) into the flow cell and incubate for 5 minutes at room temperature. This allows the kinesin motors to adsorb to the glass surface.
 - Wash the flow cell with BRB80 containing 1 mg/mL casein to block non-specific binding sites.
- Introduce Microtubules:
 - Introduce a solution of rhodamine-labeled, taxol-stabilized microtubules diluted in motility buffer (without **AMP-PNP** initially) into the flow cell.
 - Allow the microtubules to bind to the kinesin-coated surface for a few minutes.
- Initiate and Observe Motility:
 - Place the slide on the microscope stage and locate the microtubules.
 - To initiate motility, perfuse the flow cell with motility buffer containing 1 mM ATP.
 - Record time-lapse image sequences of the gliding microtubules.
- Introduce **AMP-PNP**:

- Prepare a series of motility buffers with a constant ATP concentration (e.g., 1 mM) and increasing concentrations of **AMP-PNP** (e.g., 0, 50, 100, 200, 500, 1000 μ M).
- Sequentially perfuse the flow cell with these solutions, allowing the system to equilibrate for a few minutes after each change.
- Record time-lapse image sequences for each **AMP-PNP** concentration.
- Data Analysis:
 - Use tracking software to measure the velocity of individual microtubules at each **AMP-PNP** concentration.
 - Plot the average microtubule velocity as a function of **AMP-PNP** concentration to determine the inhibitory effect.



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Caption: Workflow for a microtubule gliding assay with **AMP-PNP**.

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of Kinesin-Microtubule Complexes with **AMP-PNP**

This protocol outlines the steps for preparing kinesin-decorated microtubules in the presence of **AMP-PNP** for structural analysis by cryo-EM.

Materials:

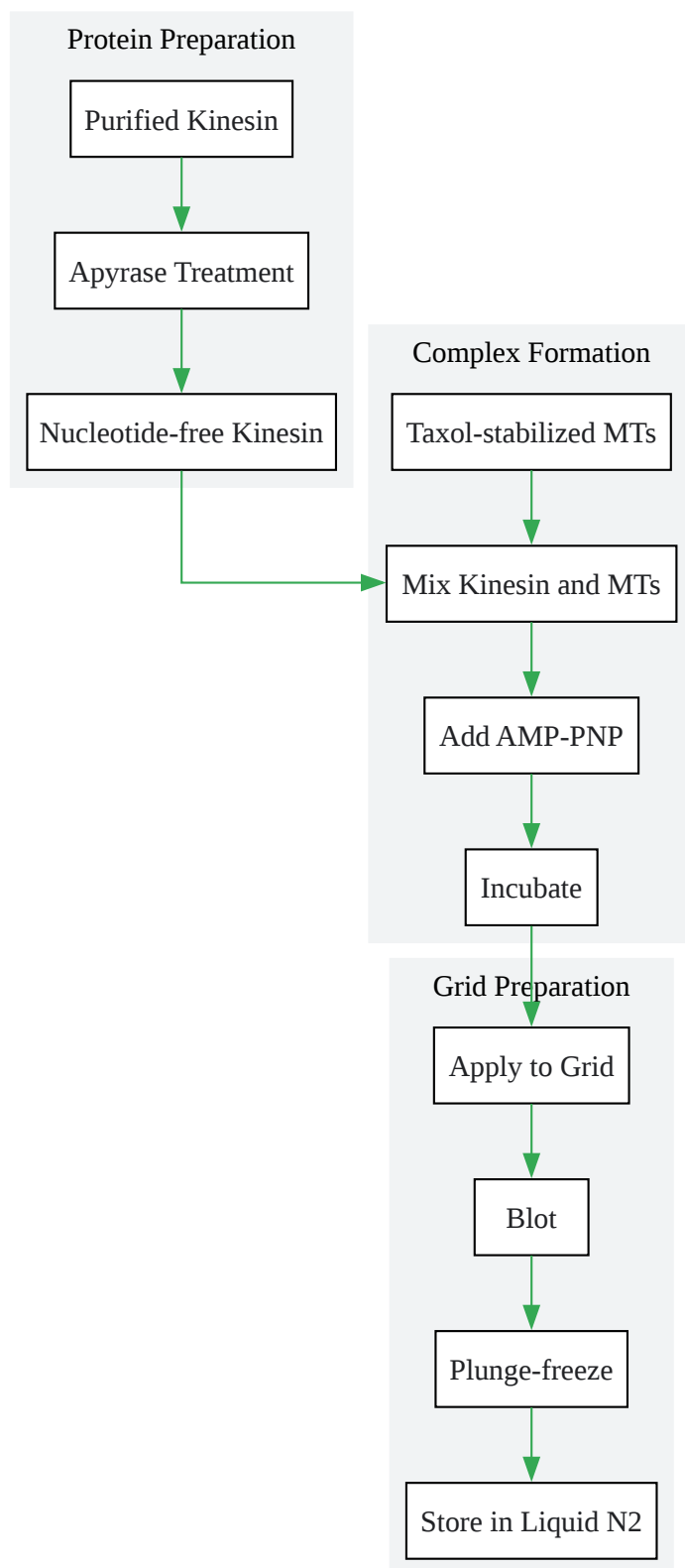
- Purified kinesin motor domain

- Taxol-stabilized microtubules
- **AMP-PNP**
- Apyrase (to remove any contaminating ATP/ADP)
- Cryo-EM grids (e.g., glow-discharged holey carbon grids)
- Vitrification device (e.g., Vitrobot)
- Liquid ethane and liquid nitrogen

Procedure:

- Prepare Nucleotide-free Kinesin: Incubate the purified kinesin motor domain with apyrase (e.g., 10 U/mL) for 15-30 minutes at 4°C to remove any bound nucleotides.
- Form the Kinesin-Microtubule Complex:
 - In a microcentrifuge tube, mix the taxol-stabilized microtubules with the nucleotide-free kinesin. The molar ratio of kinesin to tubulin dimer should be optimized to achieve desired decoration density.
 - Add **AMP-PNP** to a final concentration that ensures saturation of the nucleotide-binding sites (e.g., 2-5 mM).
 - Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.
- Prepare Cryo-EM Grids:
 - Set the vitrification device to the desired temperature and humidity (e.g., 23°C and 100% humidity).
 - Apply a small volume (e.g., 3-4 µL) of the kinesin-microtubule complex solution to a glow-discharged cryo-EM grid.
 - Blot the grid to remove excess liquid, leaving a thin film of the solution. The blotting time needs to be optimized.

- Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
- Grid Storage and Imaging:
 - Store the vitrified grids in liquid nitrogen until ready for imaging.
 - Image the grids using a cryo-transmission electron microscope.



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Caption: Cryo-EM sample preparation workflow for kinesin-MT complexes.

Protocol 3: Investigating the Effect of **AMP-PNP** on Actin Polymerization by Pyrene Fluorescence Assay

This protocol uses the fluorescence of pyrene-labeled actin to monitor the kinetics of actin polymerization in the presence of **AMP-PNP**.

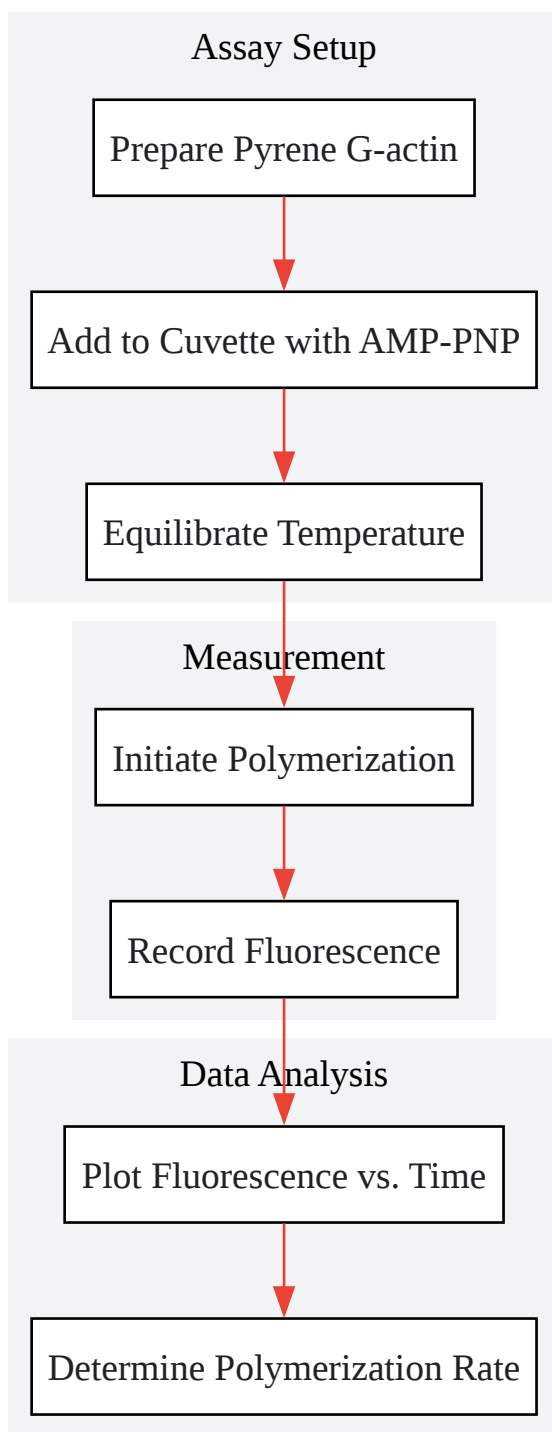
Materials:

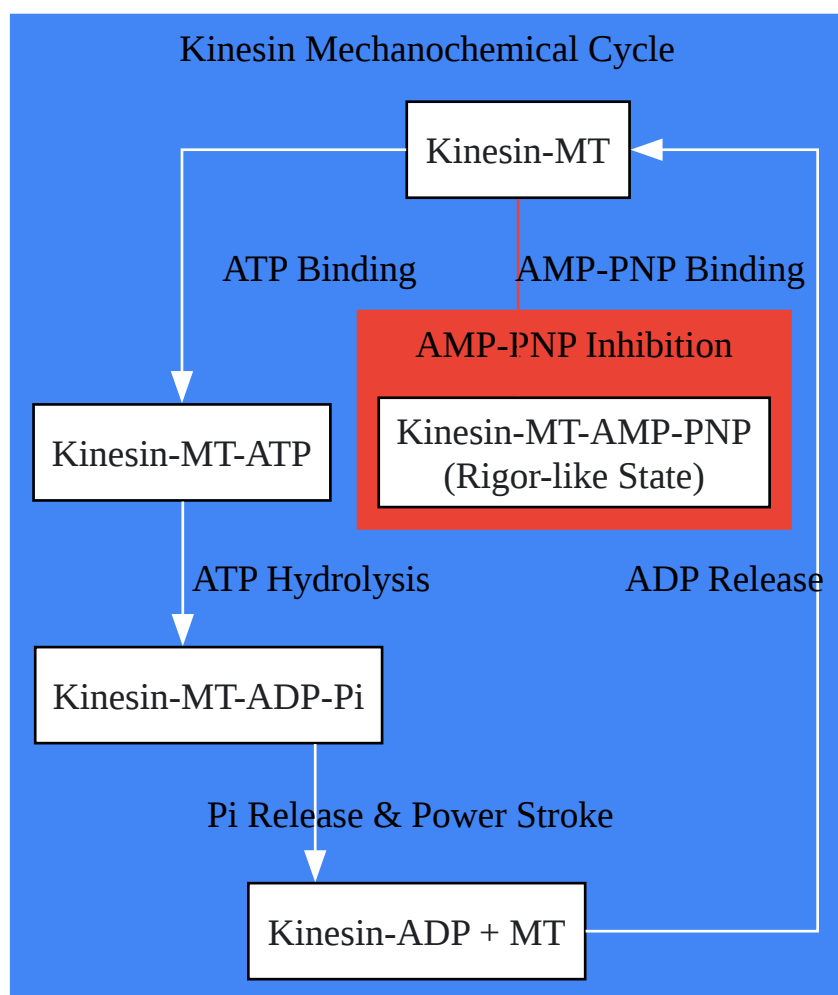
- Monomeric (G-) actin, with a fraction labeled with pyrene
- G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
- **AMP-PNP** stock solution
- Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0)
- Fluorometer with a temperature-controlled cuvette holder

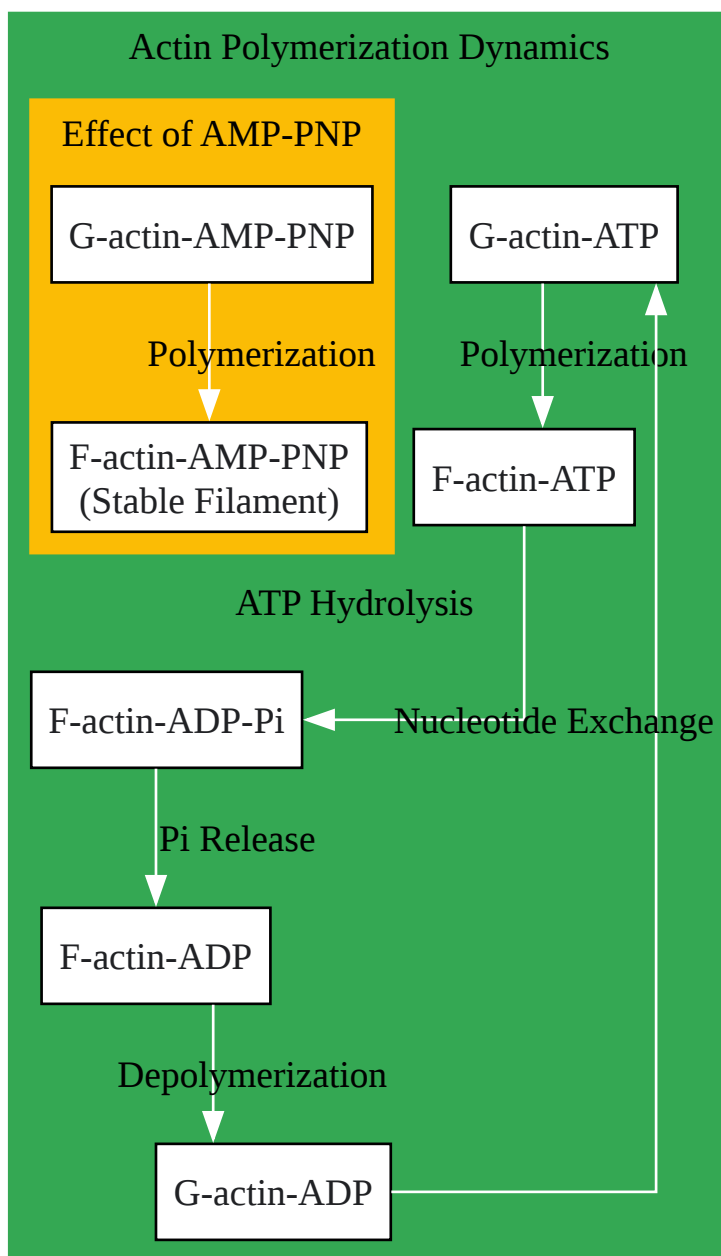
Procedure:

- Prepare G-actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay should be above the critical concentration.
- Nucleotide Exchange (Optional but Recommended): To ensure that the actin is primarily bound to **AMP-PNP**, you can perform a nucleotide exchange.
 - Treat the G-actin with a resin (e.g., Dowex) to remove bound ATP.
 - Incubate the nucleotide-free actin with an excess of **AMP-PNP**.
- Set up the Assay:
 - In a fluorometer cuvette, add G-buffer and the desired final concentration of **AMP-PNP**.
 - Add the G-actin solution to the cuvette.

- Place the cuvette in the fluorometer and allow the temperature to equilibrate.
- Initiate Polymerization:
 - Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
 - Immediately start recording the pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.
- Data Analysis:
 - The fluorescence intensity will increase as G-actin incorporates into F-actin filaments.
 - The polymerization curve will have a lag phase (nucleation), an elongation phase (rapid increase in fluorescence), and a steady-state phase (plateau).
 - The maximum slope of the curve is proportional to the rate of polymerization.
 - Compare the polymerization kinetics of **AMP-PNP**-actin with that of ATP-actin and ADP-actin.







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